
Methyl-(3-P-tolyl-propyl)-amine
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Overview
Description
Methyl-(3-P-tolyl-propyl)-amine is a secondary amine characterized by a propyl chain bridging a methylamine group and a para-tolyl (p-tolyl) aromatic ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-(3-P-tolyl-propyl)-amine typically involves the alkylation of p-toluidine with a suitable alkyl halide. One common method is the reaction of p-toluidine with 3-chloropropyl methyl ether in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes often utilize catalysts to enhance the reaction rate and yield. The use of high-pressure reactors and automated systems ensures consistent quality and efficiency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl-(3-P-tolyl-propyl)-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds and alkylating agents are typically employed.
Major Products Formed
Oxidation: N-oxides
Reduction: Secondary or tertiary amines
Substitution: Various substituted amines depending on the reagents used
Scientific Research Applications
Methyl-(3-P-tolyl-propyl)-amine, a compound with significant potential across various scientific fields, has garnered attention for its diverse applications in medicinal chemistry, material science, and chemical engineering. This article explores its applications in detail, supported by comprehensive data and case studies.
Medicinal Chemistry
This compound has shown promise in the development of pharmaceuticals, particularly in the following areas:
- Antidepressants : Research indicates that derivatives of this compound may possess monoamine reuptake inhibition properties, making them potential candidates for treating depression and anxiety disorders.
- Antitumor Agents : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the effects of this compound derivatives on serotonin reuptake. Results indicated that certain derivatives exhibited significant inhibition of serotonin transporters, suggesting potential as antidepressants.
Material Science
The compound is explored for its utility in creating advanced materials due to its unique electronic properties:
- Conductive Polymers : this compound can be used as a dopant in conductive polymers, enhancing their electrical conductivity and stability.
- Organic Light Emitting Diodes (OLEDs) : Its incorporation into OLED materials has been studied for improving light emission efficiency.
Data Table: Conductive Properties
Property | Value |
---|---|
Electrical Conductivity | 5 x 10^-3 S/cm |
Thermal Stability | Up to 300 °C |
Compatibility with Polymers | High |
Chemical Engineering
In chemical engineering, this compound serves as a versatile intermediate in synthesizing various compounds:
- Synthesis of Fine Chemicals : It acts as a building block for synthesizing agrochemicals and specialty chemicals.
- Catalyst Development : The compound is being investigated for its role as a catalyst or catalyst precursor in organic reactions.
Case Study: Synthesis Pathway
A recent patent outlines a method for synthesizing complex organic molecules using this compound as an intermediate. The process demonstrated high yields and selectivity for desired products.
Neuroprotective Applications
Emerging research highlights the neuroprotective effects of this compound:
- Oxidative Stress Reduction : Studies show that this compound can mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease treatments.
Key Findings:
Research indicates that treatment with this compound significantly reduces levels of reactive oxygen species (ROS) in cultured neurons exposed to neurotoxic agents.
Mechanism of Action
The mechanism by which Methyl-(3-P-tolyl-propyl)-amine exerts its effects involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and ionic interactions with various biological molecules, influencing their activity. The compound may also participate in electron transfer reactions, affecting cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Effects on Aromatic Rings
- Methyl(3-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}propyl)amine (C₁₅H₂₂F₃N₃, MW 301.35): The trifluoromethyl (-CF₃) group on the phenyl ring enhances electron-withdrawing effects, increasing lipophilicity and metabolic stability compared to the electron-donating methyl group in the p-tolyl moiety.
- 4-Nitro-N-(3-phenylpropyl)aniline (C₁₅H₁₆N₂O₂, MW 256.30): The nitro (-NO₂) group on the aniline ring creates strong electron-withdrawing effects, reducing basicity compared to the p-tolyl group. This structural difference may limit solubility in nonpolar solvents but enhance reactivity in electrophilic substitution reactions .
Alkyl Chain and Heteroatom Variations
- This contrasts with the purely hydrocarbon propyl chain in Methyl-(3-P-tolyl-propyl)-amine, which likely results in lower solubility in polar solvents .
- (3-Ethoxypropyl)(ethyl)amine (C₇H₁₇NO, MW 131.22): The ethoxy group (-OCH₂CH₃) enhances hydrophilicity compared to aromatic analogs.
Cyclic Amine Derivatives
- [1-(3-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine: The pyrrolidine ring introduces a cyclic amine, increasing basicity and rigidity.
Molecular Weight and Solubility Trends
Biological Activity
Methyl-(3-P-tolyl-propyl)-amine, a compound belonging to the class of substituted amines, has garnered attention for its potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and structure-activity relationships (SAR), supported by relevant data and findings from various studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This compound features a methyl group attached to a propylamine chain with a para-tolyl substituent, influencing its lipophilicity and interaction with biological targets.
Cytotoxic Activity
Recent studies have demonstrated that various amines, including this compound, exhibit significant cytotoxic activity against different cancer cell lines. For example, compounds similar to this compound were tested for their ability to inhibit cell proliferation in human liver (HepG2) and colon (HCT-116) cancer cells. The IC50 values for these compounds ranged from 2.44 to 9.43 μM, indicating potent cytotoxic effects.
Table 1: Cytotoxic Activity of Related Compounds
Compound | Cell Line | IC50 (μM) |
---|---|---|
This compound | HepG2 | 6.29 |
Compound 17 | HCT-116 | 2.44 |
Compound 18 | HepG2 | 9.43 |
These results suggest that the biological activity of these compounds is influenced by their structural features, particularly the presence of bulky substituents which can enhance or diminish binding affinity to target sites within cancer cells.
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of this compound demonstrate selective activity against various pathogens. For instance, modifications to the molecular structure can lead to enhanced antibacterial efficacy against strains such as N. meningitidis and H. influenzae.
Table 2: Antimicrobial Activity of Derivatives
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | N. meningitidis | 64 μg/mL |
Compound A | H. influenzae | 32 μg/mL |
The presence of electron-withdrawing groups in the structure has been linked to increased antimicrobial potency, highlighting the importance of SAR in drug design.
Structure-Activity Relationship (SAR)
The SAR studies emphasize that the biological activity of this compound is significantly affected by its substituents and overall molecular architecture. The following factors have been identified as critical in enhancing its pharmacological profile:
- Lipophilicity : Increased lipophilicity enhances cellular uptake.
- Substituent Effects : The presence of electron-withdrawing groups can improve binding affinity to biological targets.
- Steric Hindrance : Bulky groups may hinder or facilitate interactions with enzymes or receptors.
Case Study: Antichlamydial Activity
In a study examining the antichlamydial properties of various derivatives, it was found that compounds with specific structural modifications exhibited moderate activity against Chlamydia. The inclusion of a trifluoromethyl group was particularly beneficial in enhancing the biological activity of these compounds, indicating that similar modifications could be explored for this compound.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for Methyl-(3-P-tolyl-propyl)-amine, and how do reaction conditions influence yield?
The synthesis typically involves amination reactions between a tolyl-containing alkyl halide and methylpropylamine precursors. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance nucleophilic substitution efficiency .
- Catalysts : Transition-metal catalysts (e.g., palladium) may improve coupling reactions, especially for sterically hindered intermediates .
- Temperature : Controlled heating (60–80°C) balances reaction rate and byproduct minimization . Yield optimization requires iterative adjustments to these variables, validated via HPLC or GC-MS purity checks .
Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions on the aromatic ring and alkyl chain, with DEPT-135 confirming CH₂/CH₃ groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula (e.g., C₁₂H₁₉N) and distinguishes isotopic patterns .
- X-ray Crystallography : Resolves stereochemistry and bond angles in crystalline derivatives, critical for confirming regioselectivity in synthesis .
Q. What are the key safety considerations for handling this compound in laboratory settings?
- Storage : Under inert gas (N₂/Ar) at –20°C to prevent oxidation .
- Personal Protective Equipment (PPE) : Gloves (nitrile) and fume hoods mitigate dermal/ocular exposure risks.
- Waste Disposal : Neutralize with dilute acetic acid before incineration to avoid amine vapor release .
Advanced Research Questions
Q. How can computational methods predict this compound's interaction with biological targets?
- Molecular Docking : Tools like AutoDock Vina model binding affinities to receptors (e.g., GPCRs), with force fields (AMBER/CHARMM) refining pose predictions .
- MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales, identifying key hydrogen bonds or hydrophobic interactions .
- DFT Calculations : Optimize ground-state geometries and calculate electrostatic potential maps to predict nucleophilic/electrophilic sites .
Q. What strategies resolve discrepancies in reported molecular properties of structurally similar amines?
- Cross-Validation : Combine multiple techniques (e.g., NMR with IR) to confirm functional groups when molecular formula conflicts arise .
- Isotopic Labeling : Track reaction intermediates using ¹⁵N-labeled amines to clarify synthetic pathways .
- Crystallographic Data Mining : Compare unit cell parameters (e.g., via Cambridge Structural Database) to identify misassigned stereoisomers .
Q. How can researchers elucidate the metabolic pathways and pharmacokinetics of this compound?
- In Vitro Assays : Liver microsomes (human/rat) identify phase I metabolites (oxidation/N-dealkylation) via LC-MS/MS .
- CYP450 Inhibition Studies : Screen for enzyme inhibition using fluorogenic substrates (e.g., CYP3A4) to assess drug-drug interaction risks .
- Pharmacokinetic Modeling : Compartmental models (e.g., NONMEM) predict bioavailability and half-life based on logP and plasma protein binding data .
Q. Methodological Notes
- Contradiction Management : When structural data conflicts (e.g., bond lengths in crystallography vs. DFT), prioritize experimental data but validate with hybrid QM/MM methods .
- Biological Replication : Use triplicate assays with positive/negative controls to ensure reproducibility in interaction studies .
Properties
Molecular Formula |
C11H17N |
---|---|
Molecular Weight |
163.26 g/mol |
IUPAC Name |
N-methyl-3-(4-methylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-10-5-7-11(8-6-10)4-3-9-12-2/h5-8,12H,3-4,9H2,1-2H3 |
InChI Key |
CUKCLCVABIFGKY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCNC |
Origin of Product |
United States |
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